molecular formula C14H9FN2O2 B2624549 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 866133-65-5

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B2624549
CAS No.: 866133-65-5
M. Wt: 256.236
InChI Key: NDWDOXBWVQISOA-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a fluorophenyl group at the 2-position and a carboxylic acid group at the 6-position further distinguishes this compound. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Chemical Reactions Analysis

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures

Scientific Research Applications

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.

Biological Activity

Overview

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound characterized by its distinctive fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The addition of a fluorophenyl group and a carboxylic acid group enhances its biological activity, making it a subject of interest in medicinal chemistry.

  • IUPAC Name : this compound
  • Molecular Formula : C14H9FN2O2
  • CAS Number : 866133-65-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate biological pathways, particularly those involved in cancer cell proliferation and inflammation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, studies demonstrate that it can effectively reduce cell viability in lung cancer (A549) and colon cancer (HCT116) cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
This compoundA549193.93
This compoundHCT1166.76

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potent activity against HCT116 compared to A549.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Its ability to inhibit COX-2 activity has been reported with IC50 values comparable to established anti-inflammatory drugs like celecoxib.

Table 2: COX-2 Inhibition Data

CompoundIC50 (µmol)
This compound0.04 ± 0.01
Celecoxib0.04 ± 0.01

Case Studies

Several studies have explored the biological activity of imidazo[1,2-a]pyridines, including derivatives like this compound:

  • Study on Anticancer Activity : A study published in Nature assessed the compound's efficacy against multiple cancer cell lines, revealing that it significantly inhibited cell growth and induced apoptosis in targeted cells.
  • Anti-inflammatory Research : Another research article focused on the anti-inflammatory properties of imidazo[1,2-a]pyridines highlighted their potential as therapeutic agents for inflammatory diseases, demonstrating effective inhibition of inflammatory markers in vitro.
  • Mechanistic Insights : Research has also provided insights into the mechanism by which this compound inhibits specific enzymes involved in cancer progression and inflammation.

Properties

IUPAC Name

2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2/c15-11-4-1-9(2-5-11)12-8-17-7-10(14(18)19)3-6-13(17)16-12/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWDOXBWVQISOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(4-Fluoro-phenyl)-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester (example 1; 590 mg, 2.18 mmol) was heated in 5 ml hydrobromic acid (48%) and 15 ml acetic acid at 120° C. for 10 hours. The solid was filtered, washed and dried. Yield: 38%. MS: M+H+=257.04.
Quantity
590 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

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